1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

SAR studies on cyclohexanone scaffolds often fail when substituting 2-Cl or 4-Cl isomers for the 3-Cl analog. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4) is a ≥98% pure meta-chlorophenyl building block that eliminates isomer ambiguity. • Distinct LogP (~2.8) and meta-substitution ensure reproducible binding data in target engagement studies. • ≥98% purity supports high-yield multi-step synthesis, including cross-coupling without ortho-steric interference. • Balanced lipophilicity improves cell permeability and reduces non-specific binding vs. more lipophilic analogs. Available in multi-gram quantities with ambient shipping.

Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
CAS No. 887978-71-4
Cat. No. B1603787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS887978-71-4
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
InChIKeyRTHQIXYCYJHTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Structure & Procurement Overview


1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 887978-71-4) is a substituted cyclohexanecarboxylic acid derivative characterized by a 3-chlorophenyl group at the 1-position and a ketone at the 4-position of the cyclohexane ring. Its molecular formula is C13H13ClO3, with a molecular weight of 252.69 g/mol [1]. This compound serves as a versatile synthetic intermediate or building block in medicinal chemistry and chemical biology research . It is commercially available from multiple vendors with a typical purity specification of ≥98% .

Synthetic intermediate for medicinal chemistry and chemical biology research
Meta‑substitution pattern supports structure‑activity relationship (SAR) exploration
High‑purity specification supports reproducible multi‑step synthesis

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Chlorine Position Criticality


The 3-chloro substitution pattern in 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a key structural determinant that distinguishes it from its 2-chloro and 4-chloro isomers (CAS 1385694-61-0 and 854446-73-4, respectively). The position of the chlorine atom directly influences the compound's molecular dipole moment, steric hindrance around the reactive sites, and potential for pi-stacking or halogen bonding interactions in biological or catalytic systems . Consequently, substituting the 3-chloro isomer with a 2- or 4-chloro analog in a synthetic sequence or binding assay cannot be assumed to yield identical outcomes. The following evidence quantifies key differential dimensions that inform scientifically sound procurement decisions.

2‑Cl isomer
Ortho steric hindrance
Adjacent chlorine may impede nucleophilic attack and phenyl ring rotation; reactivity profile may shift in cross‑coupling or binding assays.
4‑Cl isomer
Altered electronic distribution
Para substitution changes resonance effects and LogP (Δ ≈ 0.8), potentially altering membrane permeability and off‑target binding compared to the meta isomer.

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Key Differentiation Evidence


Chlorine Substitution Pattern Differentiation

The position of the chlorine substituent on the phenyl ring creates distinct molecular geometries and electronic properties among the 2-, 3-, and 4-chloro isomers. This is evidenced by the variation in their computed LogP values and topological polar surface area (TPSA), which are critical for predicting membrane permeability and binding site compatibility [1][2].

Chlorine substitution pattern
Computed
LogP: 3‑Cl = 2.0; 4‑Cl = 2.8
ΔLogP 0.8
~6× partition
Reported ~6‑fold difference in octanol/water partition may affect solubility and cell permeability.
Computed XLogP3; TPSA identical across isomers.
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Purity and Availability vs Closest Isomers

Vendor-specified purity levels for the 3-chloro isomer are consistently offered at a minimum of 98%, which is comparable to the 4-chloro isomer but represents a higher standard than the typical 95% purity offered by some vendors for the 4-chloro isomer .

Purity & availability
Supplier data
3‑Cl: ≥98% (multiple vendors)
4‑Cl: 95%–98% (vendor‑dependent)
Higher purity specification may reduce downstream purification effort.
Vendor listings 2025‑2026; verify current lot specifications.
Procurement Sourcing Quality Control

Steric and Electronic Effects on Synthetic Utility

The 3-chloro substituent places the chlorine atom meta to the cyclohexane ring attachment point. This meta positioning minimizes direct steric hindrance around the carboxylic acid and ketone functionalities, while still exerting a significant electron-withdrawing inductive effect (-I) and a weak resonance donating effect (+M) on the aromatic ring [1]. In contrast, the 2-chloro isomer introduces significant steric hindrance due to the ortho-chlorine, which can impede nucleophilic attack at the carbonyl centers or hinder rotation of the phenyl ring [1]. The 4-chloro isomer, while having minimal steric impact, exhibits a different electronic distribution due to resonance, which can alter its reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2].

Steric & electronic effects
Class‑level
Meta‑Cl: moderate ‑I, minimal steric hindrance.
Ortho‑Cl: strong steric crowding.
Para‑Cl: dominant resonance effects.
3‑Cl isomer may be preferred for reactions requiring accessible carbonyl centers and controlled electronic bias.
Based on established substituent effect principles; experimental verification advised.
Organic Synthesis Medicinal Chemistry Catalysis

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Application Scenarios


Medicinal Chemistry SAR with Meta-Substitution

This compound is uniquely suited for SAR studies exploring the effect of meta-chlorine substitution on a phenyl ring attached to a cyclohexanone-carboxylic acid scaffold. Its distinct LogP value (2) and electronic profile differentiate it from the 2-chloro and 4-chloro analogs, making it the definitive tool for mapping the influence of chlorine position on target binding affinity, selectivity, and pharmacokinetic properties [1].

Chiral Ligand and Intermediate Synthesis

The 3-chloro isomer is the preferred building block when synthesizing complex molecules where the meta-chlorine serves as a synthetic handle for further functionalization (e.g., via cross-coupling) without the steric complications of an ortho-substituent. Its consistent commercial purity (≥98%) supports reproducible multi-step syntheses .

Probe Development for Target Identification

When used as a precursor for affinity probes or imaging agents, the meta-chlorophenyl group can provide a unique interaction footprint in the target binding site. The compound's specific LogP of 2 offers a balanced lipophilicity profile that may improve cell permeability and reduce non-specific binding compared to more lipophilic analogs [1].

Application
Selection Property
Validation Focus
SAR of meta‑chlorine substitution
Meta‑substitution electronic profile
LogP / binding assay compatibility
Chiral ligand / intermediate synthesis
Steric accessibility around reactive sites
Cross‑coupling efficiency and reproducibility
Target‑probe development
Balanced lipophilicity (LogP ~2)
Cell permeability and non‑specific binding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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